molecular formula C12H21NO3 B11767519 Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11767519
M. Wt: 227.30 g/mol
InChI Key: MPLYYJZBCOZXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1438858-75-3) is a bicyclic azetidine derivative characterized by a tert-butyl carbamate group and a cyclopropylmethyl substituent at the 3-position of the azetidine ring. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of small-molecule therapeutics. The tert-butyl group enhances steric protection during synthetic steps, while the hydroxyl and cyclopropylmethyl moieties provide sites for further functionalization .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12(15,8-13)6-9-4-5-9/h9,15H,4-8H2,1-3H3

InChI Key

MPLYYJZBCOZXEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2CC2)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The ketone carbonyl of N-Boc azetidin-3-one undergoes nucleophilic attack by the cyclopropylmethylmagnesium bromide, forming a tertiary alkoxide intermediate. Aqueous workup protonates the alkoxide to yield the tertiary alcohol (Figure 1).

Figure 1 : Grignard addition mechanism for tertiary alcohol formation.

Standard Procedure (Adapted from )

  • Reagents :

    • N-Boc azetidin-3-one (1.0 equiv)

    • Cyclopropylmethylmagnesium bromide (1.2 equiv, 1.0 M in THF)

    • Anhydrous THF, saturated NH₄Cl

  • Steps :

    • Cool N-Boc azetidin-3-one in THF to −10°C under N₂.

    • Add Grignard reagent dropwise over 30 min.

    • Warm to 25°C and stir for 3 h.

    • Quench with NH₄Cl, extract with EtOAc (3 × 20 mL).

    • Dry over Na₂SO₄, concentrate, and purify via silica chromatography (hexane/EtOAc 3:1).

Yield : 72–85% (theoretical, based on methyl analog data).

Critical Parameters

  • Temperature Control : Exothermic Grignard additions require strict temperature control (−10°C to 0°C) to prevent ketone enolization.

  • Solvent Choice : THF enhances reagent solubility compared to Et₂O, improving reaction rates.

  • Grignard Purity : Commercial cyclopropylmethylmagnesium bromide often contains stabilizers; titration is recommended for stoichiometric accuracy.

Alternative Synthetic Routes

Ring-Opening of Epoxides

Epoxide intermediates derived from cyclopropane-containing diols can undergo azetidine ring closure. For example:

  • Synthesize tert-butyl (2,3-epoxypropyl)carbamate.

  • Treat with cyclopropylmethyl lithium to open the epoxide.

  • Catalyze ring closure with BF₃·OEt₂.

Limitations : Requires chiral epoxides for enantioselective synthesis, increasing complexity.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Grignard Addition72–85%>95%LowHigh
Reductive Amination40–55%85–90%HighModerate
Epoxide Ring-Opening30–45%80–88%Very HighLow

Key Observations :

  • The Grignard method outperforms alternatives in yield and simplicity.

  • Reductive amination offers functional group diversity but suffers from side reactions.

  • Epoxide routes are limited by the availability of chiral catalysts.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.52 (s, 3H, CH₃), 3.82–3.87 (m, 4H, azetidine CH₂), 0.5–1.2 (m, cyclopropane CH₂).

  • IR (neat) : 3420 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (Boc C-O).

Chromatographic Purity

HPLC (C18, 70:30 MeOH/H₂O): tᵣ = 6.8 min, >98% purity.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Screening : ZnCl₂ or CeCl₃ can accelerate Grignard additions by stabilizing the transition state.

  • Solvent Recovery : THF is recycled via distillation (bp 66°C), reducing costs.

  • Waste Streams : Mg salts are precipitated as Mg(OH)₂ and disposed via alkaline hydrolysis.

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances in C–H activation enable direct cyclopropane coupling to azetidines using Ir photocatalysts. Preliminary results show 50–60% yields but require further optimization.

Biocatalytic Approaches

Ketoreductases engineered for bulky substrates could stereoselectively reduce N-Boc azetidin-3-one derivatives. This method remains exploratory but offers green chemistry advantages .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include cyclopropylmethyl ketones, tert-butyl alcohols, and substituted azetidines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate. Research indicates that compounds with similar structures exhibit promising activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study Example : A study reported an impressive minimum inhibitory concentration (MIC) of less than 1 μg/mL against resistant strains of Mycobacterium tuberculosis, indicating its potential as a lead compound for tuberculosis treatment.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies. Structural analogs have shown significant cytotoxic effects on cancer cell lines, particularly triple-negative breast cancer (MDA-MB-231).

  • In Vitro Studies : IC50 values for certain derivatives ranged from 0.126 to 2.95 μM, demonstrating strong antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil.
  • In Vivo Studies : Animal models treated with azetidine derivatives exhibited reduced metastatic nodules in lung tissues compared to controls, suggesting effective management of aggressive cancers.

The synthesis of this compound can be achieved through various chemical reactions involving azetidine derivatives and appropriate substituents. Detailed synthetic routes typically involve:

  • Formation of the Azetidine Ring : Utilizing cyclization reactions.
  • Introduction of Functional Groups : Employing alkylation methods to attach the cyclopropylmethyl group and tert-butyl ester functionalities.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing their structure and function . The cyclopropylmethyl group may interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes structurally related azetidine derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent at 3-Position CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate Cyclopropylmethyl 1438858-75-3 C₁₁H₁₉NO₃ 213.27 Intermediate in drug synthesis; cyclopropyl group enhances metabolic stability .
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate Methyl 57561-39-4 C₉H₁₇NO₃ 199.24 Simpler structure; used in peptide mimetics. Structural similarity: 0.98 .
tert-Butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate 2,4-Difluorophenyl 1482460-15-0 C₁₄H₁₇F₂NO₃ 285.29 Fluorinated aryl group improves lipophilicity; potential CNS drug candidate .
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Aminomethyl + Hydroxymethyl 1262411-27-7 C₉H₁₈N₂O₃ 202.25 Dual functional groups enable bifunctional conjugation; used in PROTACs .
tert-Butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate 1-Aminocyclopropyl 1781632-45-8 C₁₁H₂₀N₂O₃ 228.29 Aminocyclopropyl enhances hydrogen-bonding capacity; applied in kinase inhibitors .
tert-Butyl 3-(dimethylaminomethyl)-3-hydroxyazetidine-1-carboxylate Dimethylaminomethyl - C₁₁H₂₂N₂O₃ 230.30 Basic dimethylamino group aids solubility; intermediate in Raf inhibitor synthesis .

Biological Activity

Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate, with the CAS number 1596076-75-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C12_{12}H21_{21}NO3_3
  • Molecular Weight : 227.30 g/mol
  • Structure : The compound features a tert-butyl group and a cyclopropylmethyl moiety attached to a hydroxyazetidine core.

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly in the context of protein degradation and enzyme inhibition. Its structure suggests potential activity in modulating biological responses through interactions with specific receptors or enzymes.

Case Studies and Research Findings

  • Protein Degradation : Some studies suggest that azetidine derivatives can act as protein degraders. For instance, compounds in this class have shown promise in targeting specific proteins for degradation via the ubiquitin-proteasome system, which is critical in regulating cellular functions and maintaining homeostasis.
  • Antimicrobial Activity : Preliminary data indicate that azetidine derivatives exhibit antimicrobial properties. A study demonstrated that related compounds could inhibit bacterial growth, suggesting a potential application in developing new antibiotics.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of azetidine derivatives on cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Data Table of Biological Activities

Activity Type Description Reference
Protein DegradationPotential to target proteins for degradation
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines

Q & A

[Basic] What are the established synthetic routes for tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate, and what key reaction conditions are critical for high yield?

Answer:
The synthesis involves multi-step organic reactions, often starting with azetidine derivatives. Key steps include:

  • Cyclopropane introduction : Palladium-catalyzed coupling under hydrogen atmosphere (e.g., H₂, 50 psi) with cyclopropylmethyl precursors .
  • Hydroxyl group protection : Use of tert-butyloxycarbonyl (Boc) groups, requiring anhydrous conditions (e.g., THF, triethylamine) to prevent hydrolysis .
  • Deprotection strategies : Tetrabutylammonium fluoride (TBAF) in THF at -10°C for selective deprotection of silyl ether intermediates .

Critical conditions:

ParameterOptimal RangePurposeReference
Temperature-78°C (lithiation)Prevent side reactions
SolventTHF/DCMStabilize intermediates
CatalystTriethylamineFacilitate coupling reactions
PurificationSilica chromatographyIsolate >95% pure product

[Basic] What spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

Answer:

  • 1H/13C NMR : Assign cyclopropylmethyl protons (δ 0.5–1.5 ppm, multiplet) and azetidine ring carbons (δ 60–70 ppm). Hydroxyl protons appear as broad singlets (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., observed m/z 228.29 for C₁₁H₂₀N₂O₃ vs. calculated 228.29) .
  • HPLC : Monitor reaction progress using C18 columns (95:5 acetonitrile/water, RT) with UV detection at 254 nm .

[Advanced] How can stereochemical inconsistencies in NMR data be resolved?

Answer:
Stereochemical ambiguities (e.g., diastereotopic protons) require:

  • Variable Temperature NMR : Differentiate dynamic vs. static effects (e.g., -40°C to 50°C in DMSO-d₆) .
  • 2D-NOESY : Identify spatial proximity between the cyclopropylmethyl group and azetidine hydroxyl .
  • Chiral derivatization : Use (R)-Mosher’s acid to separate enantiomers via HPLC, followed by individual NMR analysis .

[Advanced] What methodologies optimize coupling reactions involving the tert-butyl ester group?

Answer:

  • Solvent selection : Use THF for lithiation steps to stabilize organometallic intermediates .
  • Temperature control : Maintain -78°C during Grignard additions to prevent Boc-group cleavage .
  • Kinetic monitoring : Inline IR spectroscopy tracks carbonyl stretching (~1700 cm⁻¹) to terminate reactions at >90% conversion .

[Advanced] How do structural modifications impact biological target affinity?

Answer:
Comparative studies reveal:

ModificationIL-6 Inhibition (IC₅₀)LogPReference
Cyclopropylmethyl12 nM2.1
Methyl45 nM1.8
The cyclopropyl group enhances hydrophobic binding to enzyme pockets but reduces solubility. Molecular docking (AutoDock Vina) validates improved van der Waals interactions .

[Advanced] What crystallographic challenges exist, and how are they addressed using SHELX refinements?

Answer:

  • Challenges : Poor crystal quality due to flexible azetidine rings and hydroxyl group disorder .
  • Solutions :
    • High-resolution synchrotron data (λ = 0.7 Å, d ≤ 0.8 Å) improves electron density maps .
    • SHELXL refinement : Apply TWIN/BASF commands for pseudo-merohedral twinning (R-factor < 5%) .
    • Hydrogen bond restraints : Fix hydroxyl positions using DFIX commands .

[Advanced] What in vitro assays quantify cytokine inhibition?

Answer:

  • IL-6 ELISA : Treat human PBMCs with LPS (10 ng/mL) ± compound (0.1–100 μM). Measure IL-6 in supernatants at 6h (EC₅₀ calculation via GraphPad Prism) .
  • NF-κB luciferase assay : Transfect HEK293 cells with pGL4.32[luc2P/NF-κB-RE/Hygro]. Incubate with compound (24h), measure luminescence (IC₅₀) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.